molecular formula C19H20N2O3 B5556242 4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate

4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate

Cat. No. B5556242
M. Wt: 324.4 g/mol
InChI Key: DDWJAEWMQKTSGV-UHFFFAOYSA-N
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Description

4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate, also known as TIPP, is a synthetic compound that has been of interest to the scientific community due to its potential applications in medicinal chemistry. TIPP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate acts as a selective agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in pain management and addiction. This compound binds to the receptor and activates downstream signaling pathways, resulting in the modulation of pain perception and mood. This compound has been shown to have high affinity and selectivity for the mu-opioid receptor, which makes it a promising candidate for the development of new analgesics and psychiatric drugs.
Biochemical and physiological effects:
This compound has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor, its well-defined chemical structure, and its ease of synthesis. However, there are also some limitations to using this compound in lab experiments. For example, this compound is a synthetic compound that may not accurately reflect the pharmacological effects of natural compounds. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.

Future Directions

There are several future directions for research on 4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate. One area of interest is the development of new analgesics and psychiatric drugs based on the structure of this compound. Another area of interest is the study of the mechanisms underlying the antitumor activity of this compound, which may lead to the development of new cancer therapies. Finally, more studies are needed to determine the safety and efficacy of this compound in clinical settings, which may pave the way for its use as a therapeutic agent in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. It has high affinity and selectivity for the mu-opioid receptor, which makes it a promising candidate for the development of new analgesics and psychiatric drugs. This compound has also been shown to have antitumor activity and may have potential applications in cancer therapy. While there are some limitations to using this compound in lab experiments, its well-defined chemical structure and ease of synthesis make it a valuable tool for studying the mechanisms underlying pain, addiction, and other physiological processes.

Synthesis Methods

The synthesis of 4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate involves the reaction of 4-[(4-chlorophenyl)carbonyl]piperazine with phenyl acetic acid in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The product is obtained in high yield and can be purified by recrystallization or column chromatography.

Scientific Research Applications

4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have high affinity and selectivity for the mu-opioid receptor, which is involved in pain management and addiction. This compound has also been studied as a potential treatment for depression, anxiety, and other psychiatric disorders. In addition, this compound has been shown to have antitumor activity and may have potential applications in cancer therapy.

properties

IUPAC Name

[4-(4-phenylpiperazine-1-carbonyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-15(22)24-18-9-7-16(8-10-18)19(23)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWJAEWMQKTSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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